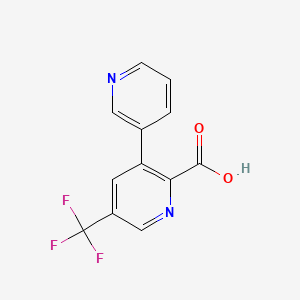

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid

Descripción general

Descripción

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a pyridine ring substituted with a trifluoromethyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid typically involves multi-step organic reactions. One common method includes the reaction of 3-bromopyridine with trifluoromethyl iodide in the presence of a palladium catalyst to form 3-(trifluoromethyl)pyridine. This intermediate is then subjected to a series of reactions, including nitration, reduction, and carboxylation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Alcohols or aldehydes derived from the carboxylic acid group.

Substitution: Various substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development:

The compound serves as a critical building block in the synthesis of various pharmaceutical agents. Its structural characteristics enhance interactions with biological targets, making it suitable for drug development. Notably, derivatives of this compound have shown significant antitumor activity against various cancer cell lines, with IC50 values indicating potent cytotoxic effects .

Case Study: Antitumor Activity

Research has demonstrated that compounds similar to 3-(pyridin-3-yl)-5-(trifluoromethyl)picolinic acid exhibit substantial cytotoxicity against A549 lung cancer cells. For instance, derivatives have been reported to achieve IC50 values in the low micromolar range, highlighting their potential as anticancer agents.

Biological Studies

Enzyme Inhibition and Receptor Modulation:

The compound has been utilized in studies focusing on enzyme inhibitors and receptor modulators. The trifluoromethyl group enhances lipophilicity, facilitating better membrane penetration and interaction with biological targets. This property is crucial for developing therapeutic agents targeting neurological disorders and inflammation .

Potential Neurological Applications:

Given its structural similarity to neuroactive compounds, this acid may modulate neurotransmitter systems, providing therapeutic avenues for conditions such as depression and anxiety.

Agrochemical Applications

Insecticidal Properties:

this compound derivatives have been tested for their insecticidal activity. Studies indicate effective control over pests such as Mythimna separata and Plutella xylostella, achieving 100% insecticidal activity at concentrations as low as 500 mg/L .

Table 1: Insecticidal Activity of Derivatives

| Compound Name | Target Pest | Concentration (mg/L) | Activity (%) |

|---|---|---|---|

| Compound A | Mythimna separata | 500 | 100 |

| Compound B | Plutella xylostella | 500 | 100 |

Materials Science

Organic Semiconductors:

The unique electronic properties of this compound make it valuable in developing advanced materials such as organic semiconductors. Its ability to form stable structures under various conditions is advantageous for applications in electronic devices.

Industrial Applications

Agrochemicals and Specialty Chemicals:

The compound is also employed in synthesizing agrochemicals and specialty chemicals, leveraging its chemical reactivity and structural properties to create effective formulations.

Comparison with Related Compounds

To illustrate the uniqueness of this compound, a comparison with similar compounds can be made:

| Compound Name | Unique Features |

|---|---|

| 5-(Pyridin-4-yl)-3-(trifluoromethyl)picolinic acid | Lacks the additional pyridine ring; different reactivity |

| 3-Chloro-5-(trifluoromethyl)picolinic acid | Contains chlorine substituent; enhances biological activity |

| 6-Methoxy-picolinic acid | Methoxy group alters solubility; studied for neuroprotective effects |

Mecanismo De Acción

The mechanism of action of 3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can act as a ligand, binding to metal ions and forming coordination complexes that can modulate biological pathways.

Comparación Con Compuestos Similares

Similar Compounds

Picolinic Acid: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.

3-(Pyridin-3-yl)picolinic Acid: Similar structure but without the trifluoromethyl group, leading to variations in reactivity and biological activity.

5-(Trifluoromethyl)picolinic Acid: Similar but lacks the pyridine ring, affecting its chemical behavior and applications.

Uniqueness

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is unique due to the presence of both the pyridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various research and industrial applications.

Actividad Biológica

3-(Pyridin-3-yl)-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid featuring a pyridine ring and a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its unique structural properties that enhance its biological activity. The trifluoromethyl group significantly influences the compound's lipophilicity, potentially affecting its interaction with biological systems.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Features:

- Pyridine Ring: Provides basicity and potential for hydrogen bonding.

- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability.

Biological Activity

Research has indicated that this compound exhibits various biological activities, including:

- Antimicrobial Activity: Studies have shown that derivatives of trifluoromethyl-picolinic acids possess significant antimicrobial properties against various pathogens.

- Insecticidal Activity: Compounds containing trifluoromethyl groups have been evaluated for their efficacy against agricultural pests, showing promising insecticidal activity at low concentrations .

- Potential Therapeutic Applications: The compound may serve as an intermediate in developing drugs for treating respiratory disorders, particularly those related to cystic fibrosis and chronic obstructive pulmonary disease (COPD) due to its interaction with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein .

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

Study 1: Antimicrobial Efficacy

A series of trifluoromethyl-pyridine derivatives were synthesized and tested for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 1 to 10 µg/mL.

| Compound Name | MIC (µg/mL) | Activity |

|---|---|---|

| Compound A | 1 | High |

| Compound B | 5 | Moderate |

| Compound C | 10 | Low |

Study 2: Insecticidal Activity

Insecticidal assays demonstrated that several trifluoromethyl-pyridine derivatives displayed potent activity against common agricultural pests such as Mythimna separata and Plutella xylostella. For instance, one derivative achieved an LC50 value of 38.5 mg/L against Mythimna separata, comparable to established insecticides .

| Compound Name | LC50 (mg/L) | Target Pest |

|---|---|---|

| Compound E18 | 38.5 | Mythimna separata |

| Compound E27 | 30.8 | Mythimna separata |

| Compound F1 | 45.0 | Plutella xylostella |

The biological activity of this compound is believed to involve multiple mechanisms, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in pathogen metabolism.

- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, disrupting their integrity.

- Interaction with Biological Targets: The ability to modulate CFTR function suggests potential pathways for therapeutic effects in respiratory diseases .

Propiedades

IUPAC Name |

3-pyridin-3-yl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F3N2O2/c13-12(14,15)8-4-9(7-2-1-3-16-5-7)10(11(18)19)17-6-8/h1-6H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYHEBLHOFVAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.